molecular formula C9H9NO B161093 (R)-(+)-4-Methylmandelonitrile CAS No. 10017-04-6

(R)-(+)-4-Methylmandelonitrile

Cat. No. B161093
CAS RN: 10017-04-6
M. Wt: 147.17 g/mol
InChI Key: KKGXJLAWLSJRGK-VIFPVBQESA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chiral Solvating Agents

(R)-(+)-4-Methylmandelonitrile, and its derivatives like mandelonitrile, have been explored for their potential as chiral solvating agents. In particular, studies have found that certain ion pairs of mandelate possess structural features sufficient for NMR enantiodiscrimination of cyanohydrins, a class of compounds to which (R)-(+)-4-Methylmandelonitrile belongs. This characteristic is valuable in determining the absolute configuration of cyanohydrins and other compounds (Moon et al., 2010).

Enantioselective Synthesis

Enantioselective synthesis using hydroxynitrile lyases has been demonstrated for the production of various cyanohydrins, including (R)-mandelonitrile. This synthesis approach has been noted for its high yield and enantiopurity, making it a promising method for producing (R)-(+)-4-Methylmandelonitrile and related compounds (Alagöz et al., 2015).

Biocatalytic Production

Biocatalytic processes have been developed for producing optically pure mandelic acids and analogues, which are important for pharmaceutical chemistry. These processes utilize enzymatic syntheses like nitrile hydrolysis, which can be applied to the production of (R)-(+)-4-Methylmandelonitrile and its analogues (Martínková & Křen, 2018).

Reaction Temperature Optimization

Optimization of reaction conditions, such as temperature, has been studied for the enzymatic synthesis of (R)-mandelonitrile. Understanding these conditions is crucial for efficient production and has implications for producing (R)-(+)-4-Methylmandelonitrile (Willeman et al., 2002).

Methylation Studies

While not directly related to (R)-(+)-4-Methylmandelonitrile, research into methylation processes, such as in DNA methylation profiling, provides a broader context for understanding the biochemical pathways and reactions in which (R)-(+)-4-Methylmandelonitrile and its analogues might play a role (Akalin et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include recommendations for safe handling and disposal.


Future Directions

This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.


For a specific compound, you would need to consult the relevant scientific literature. Please note that not all compounds will have information available on all of these topics. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(2R)-2-hydroxy-2-(4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGXJLAWLSJRGK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429456
Record name (R)-(+)-4-Methylmandelonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-4-Methylmandelonitrile

CAS RN

10017-04-6
Record name (R)-(+)-4-Methylmandelonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-4-Methylmandelonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
D Alagöz, SS Tükel, D Yildirim - Applied biochemistry and biotechnology, 2015 - Springer
The carrier-based and carrier-free (cross-linked enzyme aggregate) covalent immobilizations of Prunus dulcis hydroxynitrile lyase were investigated. The immobilized preparations …
Number of citations: 11 link.springer.com
LS Moon, M Pal, Y Kasetti, PV Bharatam… - The Journal of organic …, 2010 - ACS Publications
We have shown that a structure as simple as an ion pair of (R)- or (S)-mandelate and dimethylamminopyridinium ions possesses structural features that are sufficient for NMR …
Number of citations: 52 pubs.acs.org
MME Delville, K Koch, JCM van Hest, FPJT Rutjes - researchgate.net
Benzaldehyde and furfural were freshly distilled before use. Ac2O was purified over P2O5, filtered and neutralized with K2CO3. After a second filtration pure Ac2O was obtained after …
Number of citations: 0 www.researchgate.net
SL Sun, WL Yang, WW Fang, YX Zhao… - Applied and …, 2018 - Am Soc Microbiol
Variovorax is a metabolically diverse genus of plant growth-promoting rhizobacteria (PGPR) that engages in mutually beneficial interactions between plants and microbes. Unlike most …
Number of citations: 60 journals.asm.org
H Jiang, N Jiang, L Wang, J Guo… - Journal of Applied …, 2022 - academic.oup.com
Aims To characterize the functions of nitrilases of Variovorax boronicumulans CGMCC 4969 and evaluate flonicamid (FLO) degradation and β‐cyano‐L‐alanine (Ala(CN)) detoxification …
Number of citations: 1 academic.oup.com
SL Sun, TQ Lu, WL Yang, JJ Guo, X Rui, SY Mao… - RSC …, 2016 - pubs.rsc.org
The nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333 and its nitrile hydratase (NHase) degrade the neonicotinoid insecticides, thiacloprid (THI) and acetamiprid (ACE), to their …
Number of citations: 23 pubs.rsc.org
YX Zhao, WL Yang, L Guo, HY Jiang… - Journal of Agricultural …, 2020 - ACS Publications
Microvirga flocculans CGMCC 1.16731 can degrade many cyano group-containing neonicotinoid insecticides. Here, its genome was sequenced, and a novel nitrile hydratase gene …
Number of citations: 11 pubs.acs.org
H Gholami - 2018 - search.proquest.com
This dissertation consists of two parts. In the first part (Chapters I and II), the development of new molecular sensors for detection of asymmetry of organic molecules is disclosed. These …
Number of citations: 0 search.proquest.com
MME Delville, JJF van Gool, IM van Wijk… - Journal of Flow …, 2012 - Springer
Cyanohydrins are synthetically versatile chiral building blocks in organic synthesis. They can be conveniently synthesized in enantiomerically pure form via chemoenzymatic hydrogen …
Number of citations: 8 link.springer.com

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